5-(Biphenyl-2-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Biphenyl-2-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C17H12O2 It is characterized by a furan ring substituted with a biphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biphenyl-2-yl)furan-2-carbaldehyde typically involves the reaction of biphenyl-2-carboxaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Biphenyl-2-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 5-(Biphenyl-2-yl)furan-2-carboxylic acid.
Reduction: 5-(Biphenyl-2-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(Biphenyl-2-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Biphenyl-2-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The furan ring and biphenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Biphenyl-2-yl)furan-2-carbaldehyde is unique due to the presence of both a biphenyl group and a furan ring, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C17H12O2 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5-(2-phenylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C17H12O2/c18-12-14-10-11-17(19-14)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H |
InChI Key |
DRZDEIKILCCUBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(O3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.